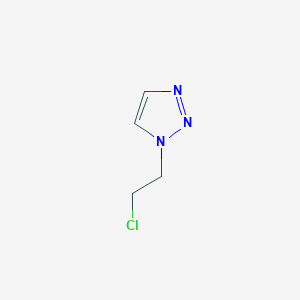

1-(2-Chloroethyl)-1H-1,2,3-triazole

Description

Properties

Molecular Formula |

C4H6ClN3 |

|---|---|

Molecular Weight |

131.56 g/mol |

IUPAC Name |

1-(2-chloroethyl)triazole |

InChI |

InChI=1S/C4H6ClN3/c5-1-3-8-4-2-6-7-8/h2,4H,1,3H2 |

InChI Key |

NHZHGQPHZURUDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=N1)CCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Bioactivity

The bioactivity of 1H-1,2,3-triazoles is highly substituent-dependent. Below is a comparative analysis of 1-(2-chloroethyl)-1H-1,2,3-triazole with key analogs:

- Chloroethyl vs.

- Chloroethyl vs. Fluorobenzyl : Fluorobenzyl analogs exhibit strong CA-II inhibition (IC₅₀ ~11 µM), suggesting halogenated substituents enhance target affinity. The chloroethyl group’s higher lipophilicity may further improve membrane penetration .

- Chloroethyl vs. Methyl : Methyl-substituted triazoles lack electronegative halogens, reducing electrophilicity and limiting bioactivity but improving stability for industrial uses .

Structural and Physicochemical Properties

- NMR Signatures : The triazole proton in 1H-1,2,3-triazoles typically appears as a singlet at ~7.7 ppm in ¹H NMR, as seen in methoxybenzyl analogs . Chloroethyl substituents may downfield-shift adjacent protons due to electron withdrawal.

- Melting Points : Fluorobenzyl triazoles exhibit higher melting points (~92°C) compared to alkylated analogs, likely due to enhanced crystallinity from halogen interactions .

- Solubility : Chloroethyl groups may reduce aqueous solubility compared to carboxylate derivatives (e.g., 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid) but improve lipid bilayer penetration .

Molecular Docking and Mechanism

- Triazole rings often anchor to enzyme active sites via hydrogen bonding and π-π stacking. For example, CA-II inhibitors bind via triazole-nitrogen interactions with Zn²⁺ in the catalytic site .

- The chloroethyl group’s electron-withdrawing nature could polarize the triazole ring, strengthening interactions with residues like Thr199 in CA-II .

Preparation Methods

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)

The most established method for 1,2,3-triazole synthesis involves click chemistry , where copper(I) catalyzes the cycloaddition between azides and terminal alkynes. For 1-(2-chloroethyl)-1H-1,2,3-triazole, this approach would require:

-

2-Chloroethyl Azide (R-N₃) and Terminal Alkyne (e.g., propargyl alcohol or propargyl chloride).

-

Copper Catalyst (e.g., CuI, CuSO₄·5H₂O) and a base (e.g., triethylamine, sodium ascorbate).

Mechanistic Steps :

-

Copper Activation : Cu(I) coordinates to the alkyne, forming a copper acetylide.

-

Cycloaddition : The azide attacks the copper-acetylide intermediate, forming a six-membered transition state.

-

Regioselectivity : The reaction exclusively yields 1,4-disubstituted triazoles under standard CuAAC conditions.

Limitations :

Alkylation of Triazole Precursors

Post-functionalization via alkylation is a viable alternative for introducing the 2-chloroethyl group. This method involves:

-

Triazole Core (e.g., 1H-1,2,3-triazole) and 2-Chloroethyl Halide (ClCH₂CH₂X, X = Br, Cl).

-

Base (e.g., K₂CO₃, Cs₂CO₃) and Solvent (e.g., DMF, THF).

Example Protocol :

-

Triazole Alkylation : React 1H-1,2,3-triazole with 2-chloroethyl chloride in the presence of Cs₂CO₃ in DMF at 60°C.

-

Purification : Extract the product with ethyl acetate, wash with brine, and isolate via column chromatography.

Advantages :

Mitsunobu Reaction

This method enables N-alkylation via oxidative coupling between alcohols and amines. For this compound:

-

Triazole Alcohol (e.g., 1-(2-hydroxyethyl)-1H-1,2,3-triazole) and Chloroethyl Bromide (ClCH₂CH₂Br).

-

Reagents : Diisopropylazodicarboxylate (DIAD) and triphenylphosphine (PPh₃).

Reaction Steps :

-

Oxidative Coupling : DIAD and PPh₃ mediate the transfer of the chloroethyl group from the bromide to the triazole alcohol.

Applications :

Comparative Analysis of Preparation Methods

| Method | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| CuAAC | CuI, triethylamine, DMSO/DMF, RT | 70–90% | High regioselectivity, scalable | Requires azide synthesis |

| Triazole Alkylation | Cs₂CO₃, DMF, 60°C | 60–85% | Flexible substituent tolerance | May require anhydrous conditions |

| Mitsunobu Reaction | DIAD, PPh₃, THF, 0°C → RT | 75–90% | Introduces stereogenic centers | Azide/alkyne intermediates needed |

Key Challenges and Solutions

Azide Synthesis

The 2-chloroethyl azide precursor is critical for CuAAC. Common methods include:

-

Hofmann Elimination : Reaction of 2-chloroethylamine with sodium nitrite (NaNO₂) and HCl, followed by diazotization.

-

Staudinger Reaction : Conversion of 2-chloroethyl bromide to azide using NaN₃ in DMF.

Optimization :

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance CuAAC efficiency but may complicate purification. Alternatives :

-

Water : CuSO₄·5H₂O/ascorbate systems enable aqueous-phase reactions.

-

Ethylene Glycol : Improves solubility of hydrophobic substrates.

Case Study: Synthesis via CuAAC

Reagents :

-

2-Chloroethyl Azide : Prepared from 2-chloroethylamine via Hofmann elimination.

-

Propargyl Alcohol : Terminal alkyne.

-

Catalyst : CuSO₄·5H₂O (1 mol%), sodium ascorbate (1 mol%).

Procedure :

-

Azide and Alkyne Mixing : Dissolve 2-chloroethyl azide (1.0 equiv) and propargyl alcohol (1.2 equiv) in H₂O/THF (1:1).

-

Catalyst Addition : Stir with CuSO₄·5H₂O and sodium ascorbate at RT for 12 h.

-

Workup : Extract with ethyl acetate, wash with brine, and isolate via column chromatography.

Q & A

Q. What are the standard synthetic methodologies for preparing 1-(2-Chloroethyl)-1H-1,2,3-triazole?

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "Click Chemistry") is the most robust method for synthesizing 1,2,3-triazoles. For this compound, the reaction involves a terminal alkyne (e.g., 2-chloroethylacetylene) and an organic azide. Copper(I) iodide or TBTA (tris(benzyltriazolylmethyl)amine) is typically used as a catalyst in solvents like DMF or water. Post-synthesis, purification via column chromatography with gradients of CH₂Cl₂/MeOH (e.g., 5:1 ratio) ensures high purity .

Q. How is the regioselectivity of 1,4-disubstituted triazoles ensured during synthesis?

CuAAC inherently favors 1,4-regioselectivity due to the catalytic mechanism involving copper acetylide intermediates. To confirm regiochemistry, analyze the product using ¹H NMR: the triazole proton appears as a singlet at δ 7.5–8.5 ppm. Cross-validation with ¹³C NMR and FT-IR (e.g., C-Cl stretch at ~600–800 cm⁻¹) is recommended .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity.

- HPLC : For assessing purity (>95% by area normalization).

- HRMS : To verify molecular weight and isotopic patterns.

- X-ray Crystallography : For unambiguous structural confirmation if crystals are obtainable .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved when synthesizing chloroethyl-triazole derivatives?

Yield discrepancies often arise from competing side reactions (e.g., alkyne homocoupling or azide decomposition). Optimize by:

- Using degassed solvents to prevent oxidation.

- Adjusting stoichiometry (e.g., 1.2:1 azide:alkyne ratio).

- Monitoring reaction progress via TLC or in-situ IR. Computational modeling (e.g., DFT) can predict competing pathways and guide condition optimization .

Q. What strategies mitigate challenges in isolating this compound from complex mixtures?

- Gradient Chromatography : Use CH₂Cl₂/MeOH gradients (e.g., 5:1 to 4:1) to separate polar byproducts.

- HPLC with C18 Columns : For high-resolution separation, especially if isomers (e.g., 1,4- vs. 1,5-substitution) are present.

- Acid-Base Extraction : Leverage the compound’s moderate polarity by adjusting pH to isolate it from unreacted starting materials .

Q. How does the chloroethyl group influence the compound’s reactivity in downstream functionalization?

The electron-withdrawing chloroethyl group enhances electrophilicity at the triazole ring, facilitating nucleophilic substitutions (e.g., SN2 reactions with amines or thiols). However, steric hindrance from the ethyl chain may reduce reactivity at the 4-position. Kinetic studies under varying temperatures and nucleophile concentrations are advised to map reactivity .

Q. What computational approaches predict the biological activity of this compound derivatives?

- Molecular Docking : Screen against target enzymes (e.g., enoyl-ACP reductase) to assess binding affinity.

- QSAR Modeling : Correlate substituent effects (e.g., Cl position, chain length) with antimicrobial or inhibitory activity.

- MD Simulations : Evaluate stability in biological membranes or protein binding pockets .

Q. How to address discrepancies in bioactivity data across similar triazole derivatives?

Contradictions may arise from assay conditions (e.g., pH, solvent) or cell-line variability. Standardize protocols by:

- Using identical solvent controls (e.g., DMSO concentration ≤1%).

- Validating results across multiple assays (e.g., MIC vs. time-kill curves for antimicrobial studies).

- Cross-referencing with crystallographic data to confirm target engagement .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for CuAAC

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.